Iodoantipyrine

Overview

Description

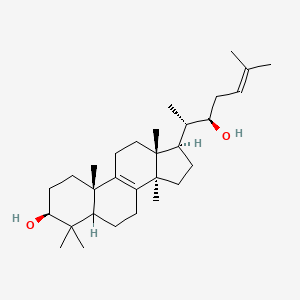

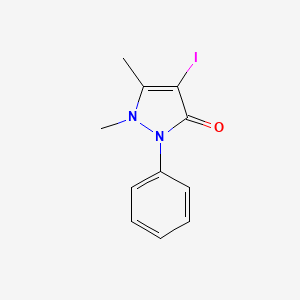

Iodoantipyrine, also known as 4-iodoantipyrine, is an organic compound belonging to the class of phenylpyrazoles. It is a derivative of antipyrine, where an iodine atom is substituted at the fourth position of the pyrazole ring. This compound has been extensively studied for its applications in medical and scientific research, particularly in the field of radiopharmaceuticals.

Scientific Research Applications

Iodoantipyrine has several important applications in scientific research:

Radiopharmaceuticals: Radioiodinated this compound (e.g., labeled with iodine-123, iodine-125, or iodine-131) is used to study radiation damage on cell nuclei of tumor cells.

Measurement of Cerebral Blood Flow: this compound is used in autoradiography to measure regional cerebral blood flow (rCBF) due to its ability to cross the blood-brain barrier.

Biological Studies: The compound is used to study the biological effects of Auger electrons emitted by radioiodine isotopes.

Safety and Hazards

Mechanism of Action

Target of Action

Iodoantipyrine, a derivative of antipyrine, is primarily used in the field of neuroscience and radiology. It is often used to test the effects of other drugs or diseases on drug-metabolizing enzymes in the liver . It has also been used for modeling radiation damage on cell nuclei of tumor cells .

Mode of Action

This compound is thought to act primarily in the Central Nervous System (CNS). It is believed to increase the pain threshold by inhibiting both isoforms of cyclooxygenase, COX-1, COX-2, and COX-3 enzymes involved in prostaglandin (PG) synthesis . In the context of radiology, this compound labeled with radioiodine has been used for modeling radiation damage on cell nuclei of tumor cells .

Biochemical Pathways

It is known that this compound can affect the spinothalamic tract (stt) and thalamocingulate pathway, which are involved in the pathophysiological mechanisms of central post-stroke pain (cpsp) symptoms .

Pharmacokinetics

It is known that this compound can cross the blood-brain barrier and is distributed throughout the brain, which makes it a useful tool in neuroscience research . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the CNS. It has been shown to increase the pain threshold, potentially providing relief in conditions like CPSP . In radiology, this compound labeled with radioiodine has been used to model radiation damage on cell nuclei of tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and lipid solubility can affect the distribution of this compound in the lungs . Furthermore, the process of iodinating antipyrine to form this compound can be influenced by the absence of solvent, meeting all Green Chemistry demands .

Biochemical Analysis

Biochemical Properties

Iodoantipyrine is a non-polar, metabolically inert, highly diffusible compound of low molecular weight

Cellular Effects

This compound has been shown to influence cell function in various ways. For instance, it has been used to study changes in brain activity and neuronal circuitry in an animal model of central post-stroke pain

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in studies using whole-body autoradiography, the distribution of radioactive carbon from 14C-iodoantipyrine was studied at various time points after intravenous injection . This included information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

It is known that this compound can interact with certain enzymes or cofactors

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that the distribution of this compound is not limited by the endothelium at a temperature > 7°C but is barrier limited at the epithelium at a temperature < 15°C

Subcellular Localization

It has been suggested that the cytotoxicity of this compound is critically dependent upon subcellular localization

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoantipyrine can be synthesized from antipyrine through an iodination reaction. The general reaction involves the use of potassium iodide (KI) and potassium iodate (KIO3) in the presence of hydrochloric acid (HCl). The reaction equation is as follows:

3C11H12N2O+2KI+KIO3+3HCl→3C11H11N2OI+3KCl+3H2O

In this process, antipyrine, potassium iodide, and potassium iodate are dissolved in distilled water and heated to boiling. Hydrochloric acid is then added dropwise to the reaction mixture, which is subsequently cooled to precipitate the this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The product is typically purified by recrystallization and stored under conditions that minimize decomposition.

Chemical Reactions Analysis

Types of Reactions: Iodoantipyrine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: this compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used to replace the iodine atom.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives of antipyrine with different functional groups replacing the iodine atom.

Comparison with Similar Compounds

Antipyrine: The parent compound of iodoantipyrine, used as an analgesic and antipyretic.

Acetylaminoantipyrine: Another derivative of antipyrine with similar distribution volumes in the body.

Uniqueness of this compound: this compound is unique due to its iodine substitution, which allows it to be labeled with radioiodine isotopes. This property is particularly valuable in radiopharmaceutical applications, where the compound can be used to study radiation effects and measure cerebral blood flow.

Properties

IUPAC Name |

4-iodo-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBLCHCPLOXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046047 | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-81-7 | |

| Record name | 4-Iodoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoantipyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoantipyrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOANTIPYRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V30V6H1QX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of iodoantipyrine in scientific research?

A1: this compound, specifically in its radiolabeled forms like [14C]this compound or [125I]this compound, is widely used as a tracer for measuring regional cerebral blood flow (rCBF) [, , , , , ]. Its ability to rapidly cross the blood-brain barrier and distribute proportionally to blood flow makes it suitable for this purpose.

Q2: How does this compound facilitate the measurement of regional cerebral blood flow?

A2: this compound operates on the principle of indicator fractionation or the Kety-Schmidt method [, , , ]. This method involves the intravenous administration of the radiolabeled tracer. As this compound readily crosses the blood-brain barrier, its accumulation within a brain region becomes proportional to the blood flow to that region. Subsequent measurement of the tracer's concentration in different brain areas allows for the calculation of regional blood flow.

Q3: Are there alternative tracers to this compound for rCBF measurement, and how do they compare?

A3: Yes, alternatives include radioactive microspheres, [3H]nicotine, 99mTc-hexamethylpropyleneamine oxime (HMPAO), and inert gases like Xenon-133 [, , , , ]. Each tracer has its advantages and disadvantages. For instance, while microspheres offer precise anatomical localization, they are invasive. This compound, being diffusible, provides a less invasive approach but might be influenced by factors like tissue solubility and metabolism.

Q4: Does the administration of anesthetics affect this compound-based rCBF measurements?

A4: Research indicates that anesthesia can influence cerebral blood flow [, , ]. Studies have used various anesthetics like pentobarbital and halothane, reporting diverse effects on rCBF measurements. It's crucial to acknowledge the potential impact of anesthesia on experimental outcomes and carefully consider the choice and dosage of anesthetic agents.

Q5: What is the chemical structure of this compound?

A5: this compound is a derivative of antipyrine, with iodine substituted at the 4th position of the pyrazolone ring.

Q6: Can you provide the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C11H11IN2O, and its molecular weight is 318.1 g/mol.

Q7: Is the freezing time of brain tissue critical for accurate this compound-based rCBF measurements?

A8: Yes, immediate freezing of the brain after decapitation is crucial []. Delays in freezing allow this compound to diffuse from high-flow to low-flow regions, leading to underestimations of rCBF in areas with high blood flow, such as the choroid plexus.

Q8: How is this compound distributed in the body?

A9: Research has shown that this compound distribution doesn't directly correspond to body water distribution []. While it readily crosses the blood-brain barrier, it displays overaccumulation in some organs and underaccumulation in others. This discrepancy is attributed to the loss of radioactive iodine from the molecule, which is then converted to iodide, distributed, and excreted independently.

Q9: How does the hematocrit influence the pharmacokinetics of this compound?

A10: The blood-tissue partition coefficient (λ) of this compound, which significantly influences its uptake and clearance from tissues, varies with hematocrit [, ]. This dependence necessitates using hematocrit-specific λ values for accurate blood flow calculations. Neglecting this could introduce errors in blood flow measurements, especially when using Xenon-133 washout techniques.

Q10: What preclinical models have been used to investigate this compound's application in rCBF measurement?

A11: A variety of animal models, including rats, mice, dogs, and piglets, have been used [, , , , ]. These studies have employed this compound to investigate rCBF under diverse physiological and pathological conditions such as hypoxia, ischemia, and traumatic brain injury.

Q11: Have there been human studies utilizing this compound for CNS perfusion scanning?

A12: Yes, 123I-iodoantipyrine has been explored for human CNS perfusion scanning []. Its ability to rapidly cross the blood-brain barrier and flow-limited delivery makes it suitable for visualizing the regional distribution of microcirculatory blood flow in the human brain.

Q12: What analytical techniques are commonly employed for quantifying this compound in biological samples?

A13: Quantitative autoradiography is a widely used technique for measuring the regional distribution of radiolabeled this compound in brain tissue [, , , ]. This method involves exposing brain sections to X-ray film or phosphorimaging plates, followed by densitometric analysis to quantify the tracer's concentration.

Q13: Are there safety concerns regarding the use of radiolabeled this compound in research?

A13: As with any radioactive material, the use of radiolabeled this compound requires appropriate handling and disposal procedures to minimize radiation exposure risks. The choice of radioisotope (14C, 125I, 131I) influences the half-life and type of radiation emitted, requiring specific safety considerations.

Q14: What are some limitations of using this compound for rCBF measurement?

A16: Despite its advantages, this compound has limitations. Its metabolism and potential for back-diffusion from the brain [] can introduce errors in rCBF estimation, particularly with longer infusion times. Researchers are exploring alternative tracers and refining methodologies to address these limitations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4S,5R,6R,9S,10R,12R,14R)-4-Benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B1671945.png)